Yunnaneic acid D Yunnaneic acid D Yunnaneic acid D is a natural product found in Salvia yunnanensis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1859157
InChI: InChI=1S/C27H24O12/c28-15-4-1-11(7-17(15)30)8-19(26(35)36)39-20(32)6-3-12-9-14-21(13-2-5-16(29)18(31)10-13)23(27(37)38)22(12)25(34)24(14)33/h1-7,9-10,14,19,21-24,28-31,33H,8H2,(H,35,36)(H,37,38)/b6-3+/t14-,19-,21+,22+,23-,24-/m1/s1
SMILES:
Molecular Formula: C27H24O12
Molecular Weight: 540.5 g/mol

Yunnaneic acid D

CAS No.:

Cat. No.: VC1859157

Molecular Formula: C27H24O12

Molecular Weight: 540.5 g/mol

* For research use only. Not for human or veterinary use.

Yunnaneic acid D -

Specification

Molecular Formula C27H24O12
Molecular Weight 540.5 g/mol
IUPAC Name (1R,2R,3S,4R,8R)-6-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-3-(3,4-dihydroxyphenyl)-8-hydroxy-7-oxobicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Standard InChI InChI=1S/C27H24O12/c28-15-4-1-11(7-17(15)30)8-19(26(35)36)39-20(32)6-3-12-9-14-21(13-2-5-16(29)18(31)10-13)23(27(37)38)22(12)25(34)24(14)33/h1-7,9-10,14,19,21-24,28-31,33H,8H2,(H,35,36)(H,37,38)/b6-3+/t14-,19-,21+,22+,23-,24-/m1/s1
Standard InChI Key WSNGPQNYHJVZGN-VEVJYFSBSA-N
Isomeric SMILES C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C[C@@H]3[C@@H]([C@H]([C@H]2C(=O)[C@@H]3O)C(=O)O)C4=CC(=C(C=C4)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC3C(C(C2C(=O)C3O)C(=O)O)C4=CC(=C(C=C4)O)O)O)O

Introduction

Yunnaneic acid D is a caffeic acid trimer isolated from the roots of Salvia yunnanensis. It is part of a family of compounds known as yunnaneic acids, which include yunnaneic acids A, B, C, and D. These compounds are notable for their complex structures and potential biological activities.

Synthesis and Biosynthesis

The synthesis of yunnaneic acid D involves complex organic chemistry techniques. Researchers have successfully synthesized yunnaneic acids C and D using an oxidative dearomatization/Diels-Alder cascade reaction, which may mimic the biogenetic pathway . This approach highlights the synthetic challenges and structural interest of these compounds.

Synthetic StepsDescription
1. Precursor SelectionSimple caffeic acid derivatives are used as starting materials.
2. Oxidative DearomatizationConversion of the aromatic ring to a reactive intermediate.
3. Diels-Alder ReactionFormation of the bicyclo[2.2.2]octene core through a cycloaddition reaction.

Biological Activities and Potential Applications

While specific biological activities of yunnaneic acid D have not been extensively detailed in the literature, caffeic acid derivatives are known for their antioxidant and potential therapeutic properties . The complex structures of yunnaneic acids suggest they may exhibit unique biological effects, warranting further investigation.

Research Findings and Future Directions

Research on yunnaneic acids has focused primarily on their isolation, characterization, and synthesis. The biosynthesis of these compounds likely involves enzymatic processes, given the complexity of their structures and the challenges in their spontaneous formation . Future studies should explore the biological activities of yunnaneic acid D and its potential applications in medicine or as antioxidants.

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